Sultopride hydrochloride

Receptor Binding Affinity Dopamine D2 Receptor Dopamine D3 Receptor

Sultopride hydrochloride is a racemic benzamide antipsychotic with a unique intermediate D2/D3 receptor affinity profile, filling a critical gap between amisulpride and sulpiride in SAR studies. Its distinct biphasic dose-response on apomorphine-induced locomotion and species-dependent enantioselective disposition make it an essential, non-substitutable tool compound for in vivo behavioral pharmacology and chiral analytical method development. Procure to accurately model this specific pharmacological niche.

Molecular Formula C17H27ClN2O4S
Molecular Weight 390.9 g/mol
CAS No. 23694-17-9
Cat. No. B1682571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSultopride hydrochloride
CAS23694-17-9
Synonyms4-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide
amisulpride
Barnetil
DAN 2163
DAN-2163
LIN 1418
LIN-1418
N-(ethyl-1-pyrrolidinyl- 2-methyl)methoxy-2-ethylsulfonyl-5-benzamide
Solian
sultopride
sultopride hydrochloride
Molecular FormulaC17H27ClN2O4S
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC.Cl
InChIInChI=1S/C17H26N2O4S.ClH/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3;/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);1H
InChIKeyIGOWMQPOGQYFFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sultopride Hydrochloride Procurement: Benzamide Antipsychotic Profile and Baseline Comparator Context


Sultopride hydrochloride (CAS 23694-17-9) is a substituted benzamide atypical antipsychotic agent that functions as a selective antagonist of dopamine D2 and D3 receptors [1]. It was launched by Sanofi-Aventis in 1976 and is marketed under trade names including Barnetil, Barnotil, and Topral in Europe, Japan, and Hong Kong for the treatment of schizophrenia [2]. The compound exhibits a unique pharmacological signature among benzamide antipsychotics, with distinct receptor binding affinities and clinical response characteristics that differentiate it from close structural analogs such as sulpiride and amisulpride. This evidence guide provides quantitative, comparator-anchored differentiation data to inform scientific selection and procurement decisions for this specialized antipsychotic agent.

Why Sultopride Hydrochloride Cannot Be Substituted with Generic Sulpiride or Amisulpride: Key Differentiation Drivers


Benzamide antipsychotics are often misperceived as interchangeable due to shared structural scaffolds and D2/D3 receptor antagonism. However, sultopride hydrochloride exhibits quantitative, measurable differences in receptor binding affinity, in vivo behavioral pharmacology, and clinical efficacy relative to its closest analogs [1]. Direct comparative studies demonstrate that sultopride possesses a distinct pharmacological profile compared to sulpiride, including differential effects on apomorphine-induced locomotor activity and non-overlapping clinical response patterns [2]. Furthermore, significant variations in D2 and D3 receptor binding affinities exist among sultopride, amisulpride, and sulpiride, with IC50 values spanning a 6.7-fold range for D2 and 4.9-fold range for D3 across these three agents . Procurement decisions predicated on generic class equivalence without consideration of these quantitative differences may lead to suboptimal therapeutic outcomes or unexpected safety profiles. The evidence presented below quantifies precisely where sultopride diverges from comparators, enabling data-driven selection.

Sultopride Hydrochloride: Quantitative Comparative Evidence Against Sulpiride, Amisulpride, and Haloperidol


Sultopride Hydrochloride Exhibits Intermediate D2/D3 Receptor Affinity Between Amisulpride and Sulpiride

Sultopride hydrochloride displays a D2 receptor binding affinity (IC50) that is intermediate between amisulpride and sulpiride, as measured in a standardized in vitro competitive binding assay. The D2 IC50 for sultopride is 120 nM, which is approximately 4.4-fold weaker than amisulpride (IC50 = 27 nM) but 1.5-fold more potent than sulpiride (IC50 = 181 nM). For the D3 receptor, sultopride exhibits an IC50 of 4.8 nM, compared to 3.6 nM for amisulpride and 17.5 nM for sulpiride [1]. This intermediate affinity profile translates to a distinct receptor occupancy signature that cannot be replicated by simple dose adjustment of either comparator, as the ratio of D3 to D2 affinity varies among the three agents.

Receptor Binding Affinity Dopamine D2 Receptor Dopamine D3 Receptor In Vitro Pharmacology Benzamide Antipsychotic

Sultopride Hydrochloride Demonstrates Distinct Behavioral Pharmacology Profile Versus Sulpiride in Murine Locomotor Assays

In a direct comparative study using a photocell activity meter in mice, sultopride and sulpiride exhibited divergent effects on apomorphine-induced locomotor activity. Sultopride did not affect spontaneous locomotor activity but potentiated apomorphine-induced hyperactivity at low doses and inhibited it at high doses. In contrast, sulpiride, across a wide dose range, enhanced apomorphine-induced hyperactivity and antagonized apomorphine-induced hypoactivity. Additionally, the activities of sulpiride were more potent than those of sultopride in these assays [1]. Haloperidol and chlorpromazine, as reference comparators, inhibited both spontaneous locomotor activity and apomorphine-induced hyperactivity, further distinguishing sultopride's profile [2]. These results indicate that sultopride possesses pharmacological properties that are distinct from sulpiride and other antipsychotic drugs, with a unique biphasic dose-response pattern not observed with the comparator agents.

In Vivo Pharmacology Locomotor Activity Apomorphine Challenge Behavioral Pharmacology Antipsychotic Differentiation

Sultopride Hydrochloride Demonstrates Superior Clinical Efficacy Versus Sulpiride at Lower Doses in Double-Blind Schizophrenia Trial

A double-blind comparative trial in patients with schizophrenia directly evaluated the efficacy and safety of sultopride (MS-5024) versus sulpiride (SP) over a 12-week treatment period. Initial dosing was 300 or 600 mg/day based on severity, with titration up to a maximum of 1800 mg/day. The sultopride group achieved comparable or superior efficacy while utilizing significantly lower doses compared to the sulpiride group [1]. This finding indicates that sultopride exhibits greater clinical potency on a milligram-equivalent basis relative to its closest structural analog, sulpiride, in the treatment of schizophrenia.

Clinical Trial Double-Blind Study Schizophrenia Sulpiride Comparator Dose-Response

Sultopride Hydrochloride Exhibits High Aqueous Solubility Facilitating Formulation and Experimental Versatility

Sultopride hydrochloride demonstrates aqueous solubility of 50 mg/mL in water at 25°C, as documented in multiple certificate of analysis and vendor datasheet sources . This high solubility is attributable to the hydrochloride salt form, which enhances dissolution compared to the free base. Additionally, sultopride hydrochloride is soluble in DMSO at 50 mg/mL, providing flexibility for both aqueous and organic solvent-based experimental protocols . In contrast, free base benzamide antipsychotics often exhibit limited aqueous solubility, requiring specialized formulation strategies. While direct comparator solubility data for sulpiride hydrochloride or amisulpride hydrochloride under identical conditions is not available in the retrieved sources, the absolute solubility of sultopride hydrochloride (50 mg/mL) represents a favorable physicochemical property that simplifies solution preparation for in vitro assays, in vivo dosing, and analytical method development.

Solubility Formulation Physicochemical Property Hydrochloride Salt Aqueous Solubility

Sultopride Hydrochloride Demonstrates Distinct Enantioselective Pharmacokinetic Profile

Sultopride is a racemic mixture composed of (+)- and (-)-enantiomers, with the (-)-enantiomer exhibiting higher pharmacological activity than the (+)-enantiomer . A pharmacokinetic study examining enantiomer disposition following single-dose administration in humans, rats, and rabbits revealed that pharmacokinetic profiles were similar between (+)- and (-)-enantiomers in humans, whereas in rats and rabbits, serum concentrations of (-)-sultopride were slightly higher than those of (+)-sultopride after intravenous administration of 50 mg/kg racemic sultopride [1]. This species-dependent enantioselective disposition distinguishes sultopride from non-chiral antipsychotics and from benzamide analogs with different stereochemical profiles. The differential activity and disposition of enantiomers underscore the importance of sourcing racemic sultopride hydrochloride with defined stereochemical composition for reproducible research outcomes.

Enantioselective Pharmacokinetics Chiral Pharmacology Stereoisomer Differentiation In Vivo Pharmacokinetics

Sultopride Hydrochloride Demonstrates Higher QTc Prolongation Risk Relative to Second-Generation Antipsychotics

In a real-world analysis of 1017 patients with schizophrenia, sultopride was associated with a significantly increased risk of QTc interval prolongation, with an adjusted relative risk (RR) of 1.45 per 200 mg dose (95% CI = 1.28 to 1.63; p < 0.001) [1]. This risk was comparable to that of chlorpromazine (RR = 1.37 per 100 mg, 95% CI = 1.14 to 1.64; p < 0.005) and intravenous haloperidol (RR = 1.29 per 2 mg, 95% CI = 1.18 to 1.43; p < 0.001) [2]. In contrast, second-generation antipsychotics including olanzapine, quetiapine, risperidone, and zotepine did not significantly prolong the QTc interval in this study population [3]. This quantitative safety differentiation indicates that sultopride shares the QTc prolongation liability typical of first-generation antipsychotics, which must be factored into compound selection for clinical studies or in vitro cardiac safety profiling experiments.

QTc Prolongation Cardiovascular Safety Antipsychotic Comparison Risk Assessment Clinical Safety

Sultopride Hydrochloride: Optimal Research and Procurement Application Scenarios Based on Quantitative Evidence


Receptor Binding Studies Requiring Intermediate D2/D3 Affinity Between Amisulpride and Sulpiride

Based on the direct comparative binding data presented in Section 3 (Evidence Item 1), sultopride hydrochloride is optimally suited for in vitro receptor binding studies where an intermediate D2/D3 receptor affinity profile is required. With D2 IC50 = 120 nM and D3 IC50 = 4.8 nM, sultopride occupies the affinity space between amisulpride (D2 IC50 = 27 nM, D3 IC50 = 3.6 nM) and sulpiride (D2 IC50 = 181 nM, D3 IC50 = 17.5 nM) [1]. This intermediate profile is valuable for structure-activity relationship (SAR) studies of benzamide antipsychotics and for calibrating receptor occupancy models that require graded D2/D3 antagonism. Procurement of sultopride hydrochloride, rather than attempting to dose-adjust amisulpride or sulpiride, ensures accurate representation of this specific pharmacological niche.

In Vivo Behavioral Pharmacology Studies of Biphasic Apomorphine Modulation

As established in Section 3 (Evidence Item 2), sultopride exhibits a unique biphasic effect on apomorphine-induced locomotor activity—potentiation at low doses and inhibition at high doses—which distinguishes it from the consistent enhancement profile of sulpiride and the inhibitory profile of haloperidol [2]. This differential pharmacology makes sultopride hydrochloride the compound of choice for in vivo behavioral studies investigating dopamine receptor modulation in apomorphine-challenge models. Researchers requiring a compound with this specific dose-response signature should procure sultopride hydrochloride rather than alternative benzamides or typical antipsychotics, as the biphasic effect is compound-specific and cannot be replicated by dose adjustment of comparators.

Clinical Trial Design Comparing First-Generation Versus Second-Generation Antipsychotic Cardiovascular Safety Profiles

The quantitative QTc prolongation risk data in Section 3 (Evidence Item 6) positions sultopride hydrochloride as a well-characterized first-generation antipsychotic comparator for cardiovascular safety studies. With an adjusted relative risk of 1.45 per 200 mg dose (95% CI = 1.28-1.63; p < 0.001), sultopride demonstrates statistically significant QTc prolongation similar to chlorpromazine and intravenous haloperidol, while second-generation agents (olanzapine, quetiapine, risperidone, zotepine) show no significant effect [3]. This evidence supports the use of sultopride hydrochloride as a positive control or benchmark comparator in cardiac safety pharmacology studies and in clinical trials designed to differentiate the cardiovascular liability of novel antipsychotic candidates from established first-generation agents.

Enantioselective Pharmacokinetic and Chiral Analytical Method Development

The enantioselective disposition data in Section 3 (Evidence Item 5) demonstrate that sultopride hydrochloride, as a racemic mixture with differential enantiomer activity and species-dependent pharmacokinetics, is an ideal model compound for developing chiral separation methods and for studying enantiomer-specific pharmacology [4]. The observation that (-)-sultopride exhibits higher pharmacological activity than (+)-sultopride, coupled with species-dependent enantiomer disposition, makes sultopride hydrochloride a valuable tool for analytical method development in chiral chromatography and for pharmacokinetic-pharmacodynamic modeling of stereoselective drug action. Procurement of well-characterized racemic sultopride hydrochloride is essential for these research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sultopride hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.